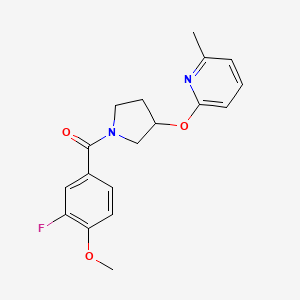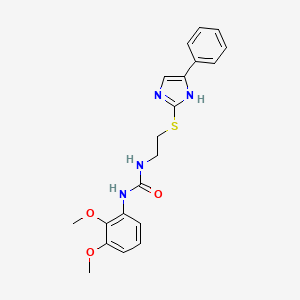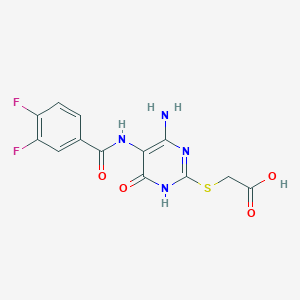
3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
This compound exhibits antifungal activity against various fungal strains. Researchers have explored its potential as a novel antifungal agent, particularly in combating drug-resistant fungi. Mechanistic studies suggest that it interferes with fungal cell wall synthesis or disrupts membrane integrity, making it a promising candidate for antifungal drug development .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have demonstrated that this compound possesses anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for managing inflammatory diseases .
Anticancer Activity
Preclinical investigations have revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines. It interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Researchers are exploring its potential as an adjunct to existing cancer therapies or as a lead compound for novel anticancer drug development .
Anxiolytic and Sedative Effects
Animal studies indicate that this compound has anxiolytic (anxiety-reducing) and sedative properties. It interacts with neurotransmitter receptors in the central nervous system, promoting relaxation and reducing anxiety-like behaviors. Further research is needed to explore its clinical applications in anxiety disorders .
Anticonvulsant Potential
The compound has shown promise as an anticonvulsant agent in animal models. It modulates neuronal excitability and may be useful in managing epilepsy or other seizure-related conditions. However, clinical trials are necessary to validate its efficacy and safety in humans .
Cardiovascular Effects
Researchers have investigated the impact of this compound on cardiovascular health. It appears to have vasodilatory effects, potentially improving blood flow and reducing blood pressure. Additionally, it may protect against oxidative stress-related damage in cardiac tissue. These findings warrant further exploration in cardiovascular disease models .
Eigenschaften
IUPAC Name |
3-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-4-2-3-5-16(13)23-17(20-21-19(23)25)12-14-8-10-22(11-9-14)18(24)15-6-7-15/h2-5,14-15H,6-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJMQQWUIHQQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)


![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)

![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)